Dodecyl Phthalate-d4
CAS No.:
Cat. No.: VC0209480
Molecular Formula: C₂₀H₂₆D₄O₄
Molecular Weight: 338.47
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₂₀H₂₆D₄O₄ |
---|---|
Molecular Weight | 338.47 |
Introduction
Chemical Structure and Properties
Molecular Structure
Dodecyl Phthalate-d4 is derived from Dodecyl Phthalate (CAS: 21577-80-0), which has the molecular formula C₂₀H₃₀O₄ . The deuterated version would maintain the same carbon, oxygen, and most hydrogen atoms, but feature four deuterium atoms replacing hydrogens in the benzene ring. Following the pattern observed in other deuterated phthalates, such as Diethyl Phthalate-d4, the four deuterium atoms would be positioned at the 3,4,5,6 positions of the benzene ring .
The deuterated version would have slightly different physical properties, particularly a higher molecular weight due to the replacement of four hydrogen atoms (atomic mass ≈1) with deuterium atoms (atomic mass ≈2).
Synthetic Approaches
Deuteration Methods
The synthesis of Dodecyl Phthalate-d4 would likely follow similar methods used for other deuterated phthalates. Based on patterns seen in compounds like Diethyl Phthalate-d4 and Bis(2-ethylhexyl) Phthalate-d4, the deuteration typically occurs in the aromatic ring. Synthesizing such compounds generally involves:
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Starting with deuterated phthalic anhydride or deuterated phthalic acid
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Performing esterification with dodecyl alcohol
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Purification via specialized chromatographic techniques
Analytical Applications
Use as Internal Standards
Deuterated phthalates, including Dodecyl Phthalate-d4, serve as invaluable internal standards in mass spectrometric analysis. The nearly identical chemical behavior to their non-deuterated counterparts, coupled with their distinct mass, makes them ideal for quantitative analysis. Similar compounds like Bis(2-ethylhexyl)phthalate-3,4,5,6-d4 are used as analytical standards , suggesting Dodecyl Phthalate-d4 would serve a similar function.
Mass Spectrometry Applications
In mass spectrometry, deuterated phthalates exhibit characteristic fragmentation patterns that differ from their non-deuterated analogs by the mass shifts caused by deuterium atoms. For example, in the mass spectral analysis of phthalates, common fragments include m/z values corresponding to the molecular ion and characteristic fragment ions . The deuterated version would show mass shifts for these fragments, making it distinguishable while maintaining similar chromatographic behavior.
Environmental Fate Studies
Tracer Applications
Deuterated compounds like Dodecyl Phthalate-d4 can be used as tracers in environmental studies to track the fate and transport of phthalates in various matrices. By introducing a deuterated compound into an environmental system, researchers can differentiate between naturally occurring and introduced compounds.
Biodegradation Investigations
Deuterated phthalates allow for the investigation of biodegradation pathways. By monitoring the transformation of deuterated compounds, researchers can elucidate metabolic pathways and identify degradation products with greater certainty.
Toxicological Considerations
Relationship to Parent Compound
Comparison with Other Deuterated Phthalates
Structural Similarities
Dodecyl Phthalate-d4 shares structural similarities with other deuterated phthalates like Diethyl Phthalate-d4 and Bis(2-ethylhexyl) Phthalate-d4, particularly in the placement of deuterium atoms on the aromatic ring (positions 3,4,5,6) .
Analytical Comparison
The table below compares key properties of various deuterated phthalates:
Research Applications
Metabolic Studies
Deuterated phthalates provide valuable tools for studying metabolism and excretion pathways. By administering deuterated compounds and monitoring their metabolites, researchers can gain insights into how these compounds are processed in biological systems.
Environmental Monitoring
Deuterated standards like Dodecyl Phthalate-d4 play a crucial role in environmental analysis, enabling accurate quantification of phthalates in various matrices including water, soil, and biological samples. They compensate for matrix effects and recovery losses during sample preparation and analysis.
Analytical Methods
Sample Preparation
For the analysis of phthalates using deuterated internal standards, samples typically undergo extraction procedures such as liquid-liquid extraction, solid-phase extraction, or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology. The deuterated standard would be added early in the sample preparation process to account for any losses.
Instrumental Analysis
Mass spectrometric detection, typically coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS/MS), is the preferred analytical technique for phthalate analysis. For Dodecyl Phthalate-d4, characteristic mass fragments would be monitored, similar to how other phthalates are analyzed with characteristic m/z values such as 194/163 for MMP and 177/222 for DEP .
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